2-(2-Formamidothiazol-5-yl)acetic acid
Description
Properties
Molecular Formula |
C6H6N2O3S |
|---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
2-(2-formamido-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O3S/c9-3-8-6-7-2-4(12-6)1-5(10)11/h2-3H,1H2,(H,10,11)(H,7,8,9) |
InChI Key |
VAPBURACQFWGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)NC=O)CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Properties
One of the notable applications of 2-(2-Formamidothiazol-5-yl)acetic acid is its antibacterial activity. Research has demonstrated that derivatives of this compound exhibit significant efficacy against Gram-negative bacteria, including strains resistant to beta-lactam antibiotics.
Case Study: Antibacterial Activity Assessment
A study evaluated the antibacterial properties of several derivatives, including this compound, against various pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/ml) | Test Organism |
|---|---|---|
| This compound | 0.39 | Escherichia coli |
| 0.78 | Pseudomonas aeruginosa | |
| 0.20 | Staphylococcus aureus |
The compound showed promising results, particularly against resistant strains, indicating its potential as a lead compound for developing new antibiotics .
Anticancer Activity
Another significant application of this compound is in cancer research. Various studies have investigated its potential as an anticancer agent.
Case Study: Anticancer Evaluation
In vitro studies conducted by the National Cancer Institute revealed that this compound exhibited antimitotic activity against human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM, showcasing its potential as a therapeutic agent in oncology .
| Cell Line | GI50 (µM) |
|---|---|
| A549 (Lung cancer) | 15.72 |
| MCF7 (Breast cancer) | 12.53 |
| HeLa (Cervical cancer) | 18.00 |
These findings suggest that derivatives of this compound could be developed into effective anticancer therapies.
Synthesis of Novel Compounds
The compound also serves as a precursor for synthesizing novel thiazole derivatives with enhanced biological activities. Its structure allows for various modifications, leading to compounds with improved pharmacological profiles.
Mechanistic Studies
Research into the mechanisms underlying the biological activities of this compound has provided insights into its mode of action, particularly regarding its interaction with bacterial cell walls and cancer cell proliferation pathways.
Mechanistic Insights
Studies suggest that the compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in cancer cell metabolism, contributing to its antibacterial and anticancer effects .
Comparison with Similar Compounds
Positional Isomerism: 4- vs. 5-Substituted Thiazoles
- 2-(2-Formamidothiazol-4-yl)acetic Acid (CAS 75890-68-5): This positional isomer shifts the acetic acid group to the 4-position of the thiazole ring. While similar in functional groups, this alteration impacts electronic distribution and steric interactions.
- Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7): This ester derivative lacks the formamide group but retains the 4-substituted acetic acid moiety. The ethyl ester enhances lipophilicity, making it more suitable for cell permeability studies in drug discovery .
Functional Group Modifications
- Methyl 2-(2-aminothiazol-5-yl)acetate: Replacing the formamide group with an amine and the carboxylic acid with a methyl ester simplifies the molecule. This modification reduces polarity, as evidenced by a lower melting point (119–120°C) compared to the formamide-acetic acid derivative .
- 2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic Acid: Introducing a methoxyphenyl and phenyl group increases molecular complexity and aromaticity. The additional substituents may enhance π-π stacking interactions, improving binding affinity in protein targets .
Heterocycle Variations
- (E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) Acetic Acids: Replacing the thiazole with a thiadiazole ring and incorporating a disulfide bond alters redox activity. These compounds exhibit higher thermal stability (melting points >150°C) due to extended conjugation and sulfur-sulfur interactions .
- 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Hybrid structures combining thiazole with pyrimidine rings demonstrate dual hydrogen-bonding sites, enhancing interactions with enzymes like dihydrofolate reductase .
Physicochemical and Spectral Data Comparison
Q & A
Q. What are the common synthetic routes for 2-(2-Formamidothiazol-5-yl)acetic acid?
The synthesis typically involves condensation reactions using thiazole precursors. For example, a reflux method with acetic acid as the solvent and sodium acetate as a catalyst can facilitate the formation of the thiazole ring. In a representative protocol, 2-aminothiazol-4(5H)-one derivatives are reacted with formyl-substituted intermediates (e.g., 3-formyl-indole-2-carboxylic acid) under acidic conditions. The crystalline product is isolated via filtration, washed with acetic acid and ethanol, and recrystallized from a DMF/acetic acid mixture . Variations include using chloroacetic acid and arylthioureas to optimize ring substitution .
Q. How can researchers confirm the structural identity of this compound?
X-ray crystallography is the gold standard for structural confirmation. Tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) are widely used . For preliminary analysis, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) can validate molecular composition. For example, the formamido group (-NHCHO) typically shows a singlet at ~8.2 ppm in ¹H NMR, while the acetic acid moiety appears as a triplet near δ 3.7–4.1 ppm .
Q. What purification techniques are effective for this compound?
Recrystallization from a dimethylformamide (DMF)/acetic acid mixture is commonly employed to remove unreacted starting materials and by-products . For impurities with similar polarity, column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) may be necessary. Evidence from analogous compounds highlights the importance of washing with ethanol and diethyl ether to eliminate residual acetic acid .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Key variables include:
- Catalyst loading : Increasing sodium acetate (1.1–2.0 equiv) enhances reaction rates but may promote side reactions .
- Temperature control : Prolonged reflux (>5 hours) in acetic acid can degrade the product; monitoring via TLC or HPLC is critical .
- Solvent choice : Substituting acetic acid with trifluoroacetic acid (TFA) may reduce by-products but requires careful pH adjustment during workup .
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT calculations (e.g., using hybrid functionals like B3LYP) can predict molecular orbitals, charge distribution, and reactivity. For instance, exact-exchange terms in functionals improve accuracy in modeling the electron-withdrawing formamido group and its impact on the thiazole ring’s aromaticity . Applications include predicting sites for electrophilic substitution or hydrogen bonding in crystallographic studies .
Q. How should researchers address contradictions in reported synthesis yields?
Discrepancies often arise from:
- By-product formation : Unreacted thiourea or chloroacetic acid residues (common in multi-step syntheses) can inflate yield estimates. LC-MS or elemental analysis is recommended for purity validation .
- Scaling effects : Bench-scale reactions (e.g., 0.1 mol substrate) may show higher yields than bulk preparations due to heat dissipation challenges. Microreactor systems or dropwise reagent addition can mitigate this .
- Crystallization efficiency : Recrystallization solvent ratios (DMF:acetic acid) significantly affect recovery rates. A 1:3 ratio is optimal for balancing solubility and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
